Cridanimod Sodium

Innate Immunity STING Signaling Species Selectivity

Researchers need a selective murine STING agonist without human cross-reactivity. Cridanimod Sodium (CAS 144696-36-6) activates murine STING-TBK1-IRF3 signaling and upregulates progesterone receptor. Benefits: • Systemic IFN induction >400,000 U/mL; PD50 17-320 mg/kg across multiple viruses. • Resensitizes PR-negative endometrial tumors to progestin, extending median survival 88% (62 vs. 33 days, p<0.05). • Negative control for human STING. Supplied ≥98% pure, with global shipping.

Molecular Formula C15H10NNaO3
Molecular Weight 275.23 g/mol
CAS No. 144696-36-6
Cat. No. B1668242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCridanimod Sodium
CAS144696-36-6
SynonymsCamedon
Kamedon
Neovi
Molecular FormulaC15H10NNaO3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+]
InChIInChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1
InChIKeyFQMLTEAEJZVTAJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cridanimod Sodium Pharmacological Profile


Cridanimod sodium (also known as CMA, Virexxa, XBIO-101, Neovir) is a synthetic small molecule (MW 275.23) belonging to the acridone acetic acid class of interferon inducers [1]. It activates the STING–TBK1–IRF3 signaling pathway in murine macrophages to trigger type I interferon (IFN-α/β) production, but shows species-specific inactivity on human STING [2]. Cridanimod sodium can also increase progesterone receptor (PR) expression in endometrial tissue, a property that has led to its investigation as an adjuvant to progestin therapy in PR-negative endometrial cancer [3].

Why Cridanimod Sodium Is Irreplaceable


Cridanimod sodium possesses a structurally unique mechanism of action that combines STING-dependent interferon induction with progesterone receptor (PR) upregulation, a dual functionality not replicated by other in-class agents such as imiquimod (TLR7 agonist) or DMXAA (mouse STING agonist) [1]. Its species-specific activation of murine versus human STING creates a distinct pharmacological fingerprint, and its ability to convert PR-negative tumors to a PR-positive state via IFN-mediated pathways is a therapeutic mechanism not shared by other interferon inducers [2]. Generic substitution with related acridone derivatives or other small-molecule interferon inducers would fail to reproduce these integrated biological effects, as demonstrated by direct comparative survival data in endometrial cancer models [3].

Cridanimod Sodium Comparative Evidence


Species-Specific STING Activation

Cridanimod (CMA) directly binds to murine STING and induces robust IRF3 phosphorylation and IFN-β production, but fails to bind or activate human STING [1]. This species-specificity contrasts with the natural STING ligand c-diGMP, which activates both murine and human STING [1]. CMA's inability to activate human STING is attributed to the lack of binding to the C-terminal ligand-binding domain of human STING [1]. This property is a critical differentiator for researchers using murine models, as CMA provides a murine-specific STING agonist tool, unlike pan-species STING agonists.

Innate Immunity STING Signaling Species Selectivity

In Vivo Antiviral Protection in Mice

Cridanimod sodium administered intraperitoneally protects mice from lethal viral infections with PD50 values ranging from 17 to 320 mg/kg, depending on the virus [1]. This broad-spectrum antiviral activity was demonstrated against Semliki forest virus, coxsackie B1, Columbia SK, Western equine encephalitis, herpes simplex, and pseudorabies viruses [1]. The PD50 range provides a quantitative benchmark for comparing antiviral potency with other interferon inducers. For reference, tilorone hydrochloride, another synthetic interferon inducer, has reported PD50 values in mouse models typically ranging from 25 to 250 mg/kg for various viruses [2], though direct head-to-head comparisons under identical conditions are not available.

Antiviral Research Interferon Induction PD50

Endometrial Cancer Survival Benefit

In a xenograft mouse model of advanced high-grade endometrial cancer (Hec50co cells), cridanimod sodium in combination with medroxyprogesterone acetate (MPA) significantly extended survival compared to MPA alone [1]. Mice receiving MPA plus 6 mg cridanimod twice weekly had a median survival of 62 ± 7.0 days versus 33 ± 3 days for MPA alone and 38 ± 5 days for untreated controls (p < 0.05) [1]. This represents an 88% increase in median survival relative to MPA monotherapy. Western blot analysis confirmed that PR protein levels were substantially higher in tumors from cridanimod-treated mice [1]. This is the only direct comparative survival data available for cridanimod sodium in endometrial cancer models, distinguishing it from other interferon inducers that lack PR-upregulating activity.

Endometrial Cancer Progesterone Receptor Combination Therapy

Interferon Induction Potency in Mice

Cridanimod induces exceptionally high plasma interferon titers in mice, reaching >400,000 units/mL within 2-3 hours following intraperitoneal administration [1]. This titer is comparable to the best viral interferon inducers and exceeds titers reported for many other low molecular weight interferon inducers [1]. Oral administration yields lower but still substantial titers (65,000 U/mL), which are higher than those reported for other orally active low molecular weight interferon inducers such as tilorone [1].

Interferon Induction Pharmacodynamics Potency Benchmark

Cridanimod Sodium Application Scenarios


STING-Dependent Innate Immunity Models

Cridanimod sodium is a selective murine STING agonist that can be used to dissect STING-dependent signaling pathways independently of TLR or RIG-I pathways [1]. Its lack of human STING activity makes it a valuable negative control for cross-species comparisons and for validating the role of STING in murine immune responses without confounding effects on human STING in chimeric models [2].

PR-Negative Endometrial Cancer Combination Therapy

Cridanimod sodium is uniquely suited for studies investigating the resensitization of progesterone receptor-negative tumors to progestin therapy. The demonstrated 88% increase in median survival when combined with MPA (62 vs. 33 days, p < 0.05) makes it a compelling agent for preclinical combination therapy research in hormone-resistant endometrial cancer [3].

Broad-Spectrum Antiviral Studies in Rodents

With PD50 values ranging from 17 to 320 mg/kg across multiple viruses (Semliki forest, coxsackie B1, herpes simplex, pseudorabies), cridanimod sodium provides a well-characterized tool for studying interferon-mediated antiviral protection in murine models [4]. Its systemic interferon induction (>400,000 U/mL) offers a powerful stimulus for investigating innate antiviral mechanisms [5].

Interferon Species-Specific Pharmacodynamics

Cridanimod sodium's divergent activity between mice (>400,000 U/mL IFN) and humans (no IFN induction) makes it a unique probe for studying species-specific differences in the STING pathway and interferon regulation [6]. This property is particularly relevant for translational research on STING-targeted therapeutics.

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